REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH:15]([F:17])[F:16])[NH:13][C:12](=O)[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19].C(OCC)(=O)C.Cl>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH:15]([F:17])[F:16])[NH:13][C:12](=[S:19])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
6.1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)C1(COCC(N1)=O)C(F)F
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Name
|
|
Quantity
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63 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
5.32 g
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Type
|
reactant
|
Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 80° V for 2 hrs
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Duration
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2 h
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Type
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CUSTOM
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Details
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Phases were separated
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Type
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WASH
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Details
|
the organic phase was washed with 1 N HCl, saturated NaHCO3 solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1(COCC(N1)=S)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |